molecular formula C29H31F6N5O5S2 B8210099 AS-99 (Tfa)

AS-99 (Tfa)

Cat. No.: B8210099
M. Wt: 707.7 g/mol
InChI Key: ITRLRZWBIQCNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AS-99 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for AS-99 (TFA) are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s potency and selectivity .

Chemical Reactions Analysis

Types of Reactions: AS-99 (TFA) primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Scientific Research Applications

AS-99 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving histone methyltransferases.

    Biology: Investigated for its role in cell proliferation, apoptosis, and differentiation.

    Medicine: Explored for its potential in treating leukemia by targeting MLL fusion genes.

    Industry: Utilized in research and development for new therapeutic agents

Mechanism of Action

AS-99 (TFA) exerts its effects by selectively inhibiting the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial in the proliferation and survival of leukemia cells. The compound induces apoptosis and differentiation in these cells, thereby reducing the leukemia burden .

Comparison with Similar Compounds

  • NSD1 Inhibitors
  • NSD2 Inhibitors
  • NSD3 Inhibitors
  • SETD2 Inhibitors

Uniqueness: AS-99 (TFA) is unique due to its high selectivity towards the ASH1L histone methyltransferase enzyme, with no significant inhibition observed on other histone methyltransferases at 50 μM concentration. This selectivity makes it a valuable tool in research focused on ASH1L-related pathways and diseases .

Properties

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N5O3S2.C2HF3O2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;3-2(4,5)1(6)7/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRLRZWBIQCNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F6N5O5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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